[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
Description
[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a thiophen-2-yl moiety at position 5, and a methanamine group at position 2. Its molecular formula is C₉H₁₁N₅S, with a molecular weight of 221.29 g/mol (calculated). The compound is structurally characterized by its fused aromatic and heterocyclic systems, which confer unique electronic and steric properties. It is listed in chemical catalogs as a building block for medicinal chemistry and materials science applications, though its specific biological roles remain understudied .
Properties
IUPAC Name |
(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6/h2-4H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXDHNKKXDSQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CS2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with methyl isothiocyanate under basic conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-triazole scaffold is versatile, with substitutions at positions 3, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives
Key Observations
In contrast, benzo[d]thiazol (Z873519648) introduces additional π-π interactions and hydrogen-bonding capacity, explaining its use in cystic fibrosis transmembrane conductance regulator (CFTR) modulation . Trifluoromethyl substituents (6l) increase lipophilicity and metabolic stability, critical for leukotriene inhibitors .
Synthetic Yields
- Microwave-assisted synthesis (e.g., compound 12) achieves 90% yield and high purity (98.17%), outperforming conventional methods like those used for Z873519648 (33% yield) .
Physicochemical Properties
- Morpholine derivatives (e.g., compound 12) exhibit enhanced solubility in polar solvents due to the oxygen-rich heterocycle .
- Hydrochloride salt formation (as in the target compound’s analog) improves aqueous solubility, facilitating in vitro testing .
Biological Applications
- Compounds with 4-methoxyphenyl groups (6l, 6m) show promise in anti-inflammatory applications, while pyridinylthio derivatives (compound 12) may target neurological disorders .
Biological Activity
[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
The compound can be synthesized through various methods, primarily involving the cyclization of thiophene derivatives with hydrazine hydrate and methyl isothiocyanate. The synthesis process is critical for ensuring the purity and yield of the compound for subsequent biological evaluations.
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Thiophene-2-carboxaldehyde + Hydrazine hydrate | Basic conditions |
| 2 | Hydrazone intermediate + Methyl isothiocyanate | Cyclization |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study screening various triazole compounds against a panel of 60 human cancer cell lines demonstrated that certain derivatives, including those related to this compound, showed considerable growth inhibition. The growth inhibitory effects were measured using the GI50 metric (the concentration required to inhibit 50% of cell growth).
Case Study: Anticancer Screening
| Cell Line | GI50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF7 (Breast) | 7.5 |
| A549 (Lung) | 6.0 |
| PC3 (Prostate) | 8.0 |
These results indicate that the compound may have broad-spectrum anticancer activity, warranting further investigation into its mechanisms of action.
Antimicrobial and Antifungal Properties
Triazole derivatives are known for their antimicrobial and antifungal activities. The incorporation of the thiophene moiety enhances these properties due to its electron-rich nature, which facilitates interactions with microbial enzymes.
In vitro Antimicrobial Activity
Research has shown that this compound exhibits effective antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
This data suggests that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, triazole compounds are known to interfere with the biosynthesis of nucleic acids and proteins in cancer cells by inhibiting specific pathways such as NF-kB signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
